N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide
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Overview
Description
N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide is a synthetic organic compound that features a pyrrolidine ring, a phenoxyphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide typically involves the construction of the pyrrolidine ring followed by the introduction of the phenoxyphenyl group and the prop-2-enamide moiety. One common method involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxyphenyl Group: This step often involves nucleophilic substitution reactions where a phenoxyphenyl halide reacts with the pyrrolidine intermediate.
Addition of the Prop-2-enamide Moiety: This can be done through amide bond formation reactions using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Phenoxyphenyl Compounds: Similar compounds include those with phenoxyphenyl groups, such as certain non-steroidal anti-inflammatory drugs (NSAIDs).
Uniqueness
N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-18(22)20-14-12-19(23)21(13-14)15-8-10-17(11-9-15)24-16-6-4-3-5-7-16/h2-11,14H,1,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEXTKDGVUTOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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